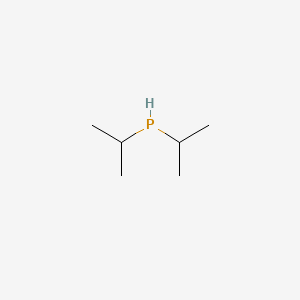

Diisopropylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIIYWASEVHBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)PC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336813 | |

| Record name | Diisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20491-53-6 | |

| Record name | Diisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-i-propylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diisopropylphosphine CAS number 20491-53-6 properties

An In-depth Technical Guide to Diisopropylphosphine (CAS: 20491-53-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety and reactivity data, and key experimental protocols associated with this compound. This compound is an organophosphorus compound frequently utilized in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. Its steric and electronic properties make it a valuable reagent in the development of pharmaceuticals and other complex molecules.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. It is important to note that this compound is often supplied as a solution, typically in hexanes, which can affect properties such as flash point and density.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20491-53-6 | [1][2] |

| Molecular Formula | C₆H₁₅P | [1][3] |

| Molecular Weight | 118.16 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.800 g/mL | [1] |

| Boiling Point | 118 - 128.3 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| Flash Point | -22 °C to 31.4 °C (Note: Value can be for hexane (B92381) solution) | [1][3][5] |

| Solubility | Insoluble in water; soluble in organic solvents like ether and benzene. | [3][5] |

Safety, Stability, and Reactivity

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is highly flammable and air-sensitive, necessitating storage and transfer under an inert atmosphere.

Table 2: Safety and Reactivity Profile

| Parameter | Description | Source(s) |

| GHS Signal Word | Danger | [3] |

| Key Hazards | Highly flammable liquid and vapor.[1][3][5] Causes severe skin burns and eye damage.[3][5] Air sensitive.[1][5] Toxic to aquatic life with long-lasting effects.[3] Suspected of damaging fertility.[3][5] | |

| Stability | Air sensitive; stable under an inert atmosphere (nitrogen or argon). | [1][5] |

| Conditions to Avoid | Contact with air, heat, sparks, open flames, and other sources of ignition. | [1][5] |

| Incompatible Materials | Strong oxidizing agents, halogens, alkyl halides. | [1][5] |

| Hazardous Decomposition | Upon combustion, may emit toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides. | [1][5] |

Experimental Protocols

Due to its air-sensitive nature, all manipulations of this compound must be performed using Schlenk line or glovebox techniques under an inert atmosphere of nitrogen or argon.[1][5]

General Handling and Storage

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated, and flammable-liquids area under an inert atmosphere.[1][5]

-

Handling : Transfers should be conducted in an efficient fume hood under an inert atmosphere.[1] Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[5]

-

Personal Protective Equipment (PPE) : Always wear approved safety glasses, chemical-resistant gloves (consult manufacturer for appropriate type), and protective clothing.[1][5]

Synthetic Protocol: Synthesis of a Key Precursor, Chlorothis compound

A common precursor for many this compound-containing ligands and reagents is chlorothis compound. The following protocol is based on a Grignard reaction methodology.[6][7]

Experimental Workflow for Chlorothis compound Synthesis

Methodology:

-

Preparation : A multi-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings and tetrahydrofuran (B95107) (THF) as the solvent. The system is thoroughly purged with nitrogen.[6][7]

-

Grignard Reagent Synthesis : Isopropyl chloride is added to the magnesium suspension in THF to initiate the formation of the Grignard reagent, isopropylmagnesium chloride.[6][7]

-

Phosphorylation : The solution of isopropylmagnesium chloride is transferred to a dropping funnel and added slowly (over approximately 1.25 hours) to a separate flask containing a solution of phosphorus trichloride in THF, maintained at a low temperature (e.g., -30 °C). The molar ratio of PCl₃ to isopropyl chloride is critical, with optimal ratios reported around 1:1.8.[6][7]

-

Workup : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then briefly heated to reflux (e.g., 30 minutes).[6][7]

-

Isolation : The cooled mixture is filtered under a nitrogen atmosphere to remove magnesium salts. The resulting filtrate contains the crude product, which can be purified further, typically by distillation.[6][7] Using THF as a solvent instead of diethyl ether has been shown to improve safety and can increase reaction yield.[7]

Applications in Research and Development

This compound and its derivatives are valuable in various areas of chemical synthesis.

-

Ligand Synthesis : It serves as a precursor for more complex phosphine (B1218219) ligands used in transition metal catalysis. These catalysts are employed in reactions such as cross-coupling, hydroformylation, and hydrogenation.[8]

-

Organic Synthesis : As a reagent, it can be used to introduce the diisopropylphosphino group into organic molecules. Related compounds like diisopropyl phosphonate (B1237965) are crucial for stereoselective synthesis, such as in the Horner-Wadsworth-Emmons reaction to produce specific alkene isomers.[9]

-

Drug Development : The phosphonate moiety, often introduced using reagents derived from this compound, is a key functional group in medicinal chemistry. It acts as a non-hydrolyzable bioisostere of a phosphate (B84403) group, which can enhance the metabolic stability of drug candidates, particularly in the development of antiviral and anticancer agents.[10][11]

References

- 1. This compound | CAS#:20491-53-6 | Chemsrc [chemsrc.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. CAS RN 20491-53-6 | Fisher Scientific [fishersci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.com [fishersci.com]

- 6. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 7. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

Diisopropylphosphine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphine [(CH3)2CH]2PH is an organophosphorus compound that serves as a valuable reagent and ligand in synthetic chemistry. Its unique steric and electronic properties make it a subject of interest in catalysis and as a precursor for more complex phosphine-based molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in contexts relevant to drug development and chemical research.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₁₅P | [1][2][3] |

| Molecular Weight | 118.16 g/mol | [3] |

| IUPAC Name | di(propan-2-yl)phosphane | [3][4] |

| CAS Number | 20491-53-6 | [1][5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 118 °C | [2] |

| Density | 0.800 g/cm³ | [2] |

Synthesis of this compound

This compound is commonly synthesized via a Grignard reaction. This involves the reaction of a Grignard reagent, isopropylmagnesium chloride, with phosphorus trichloride (B1173362) to form the precursor chlorothis compound (B1205602), which can then be reduced to this compound.

Experimental Protocol: Synthesis of Chlorothis compound

The following protocol is adapted from established procedures for the synthesis of chlorodialkylphosphines.

Materials:

-

Magnesium turnings

-

Isopropyl chloride

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Dry ice/acetone bath

-

Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen atmosphere)

Procedure:

-

Preparation of Isopropylmagnesium Chloride (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of a solution of isopropyl chloride in anhydrous diethyl ether or THF to initiate the reaction.

-

Once the reaction begins, add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phosphorus Trichloride:

-

In a separate flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place a solution of phosphorus trichloride in anhydrous diethyl ether or THF.

-

Cool the flask to -30 °C using a dry ice/acetone bath.[7]

-

Slowly add the prepared isopropylmagnesium chloride solution from the dropping funnel to the cooled PCl₃ solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature between -30 °C and 0 °C.[7] This addition typically takes 1 to 1.5 hours.[7]

-

-

Work-up and Isolation:

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux for 30 minutes.[7]

-

Cool the mixture to room temperature and filter it under a nitrogen atmosphere to remove the magnesium salts.

-

Wash the salts with several portions of anhydrous ether or THF to recover any occluded product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude chlorothis compound can be purified by vacuum distillation.

-

-

Reduction to this compound:

-

The purified chlorothis compound can be reduced to this compound using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether. This step must be performed with extreme caution due to the pyrophoric nature of LiAlH₄ and the final product.

-

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Biological and Medicinal Chemistry Context

Signaling Pathways

This compound is a synthetic organophosphorus compound primarily utilized in chemical synthesis. There is no evidence to suggest its involvement in endogenous biological signaling pathways. Its utility in a biological context is as a building block for creating other molecules, such as ligands for metal catalysts, which may then be used in the synthesis of biologically active compounds.[5]

Applications in Drug Development and Research

While this compound itself is not a therapeutic agent, its derivatives and the broader class of phosphine-containing molecules have important applications in medicinal chemistry and drug development.

-

Ligands in Catalysis: this compound and its derivatives are used as ligands in transition metal-catalyzed reactions.[5] These reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental in medicinal chemistry for the synthesis of complex organic molecules that form the basis of many drug candidates.[5] The steric bulk and electron-donating properties of the diisopropyl groups can influence the efficiency and selectivity of these catalytic processes.[5]

-

Precursors to Phosphine Oxides: this compound can be oxidized to this compound oxide. Phosphine oxides are a class of compounds that are gaining interest in drug design.[8][9] They are highly polar and can act as strong hydrogen bond acceptors, which can improve the solubility and metabolic stability of drug candidates.[9][10] The anticancer drug brigatinib, for example, contains a phosphine oxide moiety.[8][10]

-

Phosphonate Analogues: The phosphorus center in this compound is a key feature of a wider class of organophosphorus compounds known as phosphonates, which are used as stable analogues of natural phosphates in drug design.[11][12] Phosphonates are found in various approved drugs, including antivirals and treatments for bone diseases.[12] Research into compounds like this compound contributes to the fundamental understanding of organophosphorus chemistry that underpins these applications.[11]

References

- 1. This compound | CAS#:20491-53-6 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. Di-i-propylphosphine | C6H15P | CID 536496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 383400025 [thermofisher.com]

- 5. This compound | 20491-53-6 | Benchchem [benchchem.com]

- 6. This compound, 10 wt.% solution in hexanes | Fisher Scientific [fishersci.ca]

- 7. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

Structure and Bonding in Diisopropylphosphine: A Technical Guide

Abstract

Diisopropylphosphine ((i-Pr)₂PH), a secondary phosphine (B1218219), serves as a crucial building block in the synthesis of ligands for catalysis and as a reagent in organic chemistry. Its moderate steric bulk and strong electron-donating properties make it a versatile component in designing ligands for transition metal complexes. This guide provides a detailed examination of the molecular structure, bonding characteristics, and key spectroscopic features of this compound. It includes a summary of its structural parameters derived from computational models, detailed experimental protocols for its synthesis and characterization, and visual diagrams illustrating its structure and relevant chemical workflows. This document is intended for researchers, chemists, and drug development professionals who utilize phosphine chemistry in their work.

Molecular Structure and Bonding

This compound, systematically named bis(propan-2-yl)phosphane, consists of a central phosphorus atom bonded to two isopropyl groups and one hydrogen atom.[1] The phosphorus atom features a lone pair of electrons, resulting in a trigonal pyramidal geometry.[1] This geometry is a hallmark of phosphines and is central to their chemical reactivity and function as ligands. The presence of two equivalent isopropyl groups renders the molecule achiral.[1]

Computed Structural Parameters

The following table summarizes the key bond lengths and angles for the optimized geometry of this compound.

| Parameter | Bond/Angle | Value (Computed) |

| Bond Lengths | P–C | ~ 1.86 Å |

| P–H | ~ 1.42 Å | |

| C–C | ~ 1.54 Å | |

| C–H (methine) | ~ 1.10 Å | |

| C–H (methyl) | ~ 1.09 Å | |

| Bond Angles | ∠ C–P–C | ~ 101.5° |

| ∠ C–P–H | ~ 98.0° | |

| ∠ P–C–C | ~ 112.0° |

Note: These values are based on standard DFT calculations and serve as reliable estimates in the absence of direct experimental data.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of this compound. The key methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

³¹P and ¹H NMR are pivotal for characterizing this compound. Due to the molecule's symmetry, the two isopropyl groups are chemically equivalent.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Solvent |

| ³¹P NMR | -15 to -25 ppm | Singlet | - | C₆D₆ |

| ¹H NMR | ~ 1.2–1.4 ppm | Doublet | ~ 7 Hz (³JHH) | C₆D₆ |

| ~ 2.5–3.0 ppm | Septet | ~ 7 Hz (³JHH) | C₆D₆ |

Data compiled from BenchChem.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups and vibrational modes within the molecule.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| P–H Stretch | 2280–2350 | Strong |

| C–H Stretch (sp³) | 2850–2970 | Strong |

| P–C Bends | 700–800 | Medium |

Data compiled from BenchChem.

Experimental Protocols

This compound is highly air-sensitive and pyrophoric, requiring handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for synthesizing secondary phosphines.

Materials:

-

Magnesium turnings

-

Isopropyl chloride (2-chloropropane)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with magnesium turnings.

-

Add a solution of isopropyl chloride in anhydrous THF dropwise to the magnesium turnings to initiate the formation of isopropylmagnesium chloride. Maintain a gentle reflux.

-

-

Reaction with PCl₃:

-

In a separate Schlenk flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether.

-

Cool this solution to approximately -30 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent from step 1 to the cooled PCl₃ solution with vigorous stirring. The stoichiometry should be carefully controlled (approx. 2 equivalents of Grignard reagent to 1 equivalent of PCl₃) to favor the formation of chlorothis compound (B1205602).

-

-

Reduction to this compound:

-

After the addition is complete, the reaction mixture containing chlorothis compound is carefully quenched by the slow addition of a reducing agent (e.g., lithium aluminum hydride) at low temperature, or hydrolyzed to the corresponding phosphine oxide and then reduced. A more direct, though often lower-yielding, approach involves careful hydrolysis of the reaction mixture.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

-

Final Purification:

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound as a colorless, air-sensitive liquid. Purity should be confirmed by ³¹P NMR spectroscopy.

-

General Protocol for Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons (accelerated by several thousand volts) is directed perpendicularly through the gas stream.

-

Scattering and Detection: The electrons are scattered by the molecules. The resulting diffraction pattern, which consists of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis:

-

The total scattering intensity is measured as a function of the momentum transfer.

-

The experimental molecular scattering intensity is isolated by subtracting the atomic scattering background.

-

A Fourier transform of the molecular scattering data yields a radial distribution curve (RDC), which represents the probability of finding a specific internuclear distance.

-

A theoretical model of the molecule's geometry is refined using a least-squares fitting process to match the experimental RDC, yielding precise bond lengths and angles.

-

Visualizations

The following diagrams illustrate the structure, synthesis, and a potential biological application context for this compound.

Caption: Molecular graph of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Conceptual pathway of AChE inhibition.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Phosphine (B1218219) ligands (PR₃) are a cornerstone of modern coordination chemistry and catalysis, playing a pivotal role in numerous synthetic transformations, including those vital to drug discovery and development.[1][2] Their remarkable utility stems from the ability to systematically tune their electronic and steric properties by varying the organic substituents (R) attached to the phosphorus atom.[3] This fine-tuning allows for precise control over the reactivity, selectivity, and stability of metal complexes, making phosphines indispensable tools for catalyst design.[1][4] This guide provides a comprehensive overview of the core principles governing the electronic and steric effects of phosphine ligands, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Fundamental Properties: Electronics and Sterics

The behavior of a phosphine ligand in a metal complex is primarily dictated by two key features: its electronic character (σ-donating and π-accepting capabilities) and its steric bulk.

Electronic Properties: Phosphines act as L-type ligands, formally donating two electrons to the metal center through a σ-bond.[5] The strength of this donation is influenced by the electronegativity of the R groups. Electron-donating groups increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density, resulting in a weaker σ-donor.[3]

In addition to σ-donation, phosphine ligands can also engage in π-backbonding, accepting electron density from the metal's d-orbitals into the empty σ* orbitals of the P-R bonds.[5] The extent of this π-acidity is also dependent on the R groups. Electronegative substituents lower the energy of the σ* orbitals, making the ligand a better π-acceptor.[3]

Steric Properties: The size of the substituents on the phosphorus atom dictates the steric environment around the metal center.[5] Bulky phosphine ligands can influence the coordination number of the metal, the rate of ligand exchange, and the regioselectivity of catalytic reactions.[6][7]

Quantifying Ligand Properties: Tolman's Parameters

To provide a quantitative measure of these properties, Chadwick A. Tolman introduced the concepts of the electronic parameter and the cone angle in the 1970s.[5][8]

Tolman's Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is a measure of the net electron-donating or withdrawing ability of a phosphine ligand.[8] It is determined experimentally by measuring the A₁ C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a nickel-carbonyl complex, specifically [LNi(CO)₃], where L is the phosphine ligand of interest.[8]

The logic behind this measurement is that a more strongly electron-donating phosphine ligand will increase the electron density on the nickel center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbon monoxide (CO) ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[5] Conversely, a more electron-withdrawing phosphine will lead to less back-donation and a higher ν(CO) frequency.[7]

Tolman's Cone Angle (θ)

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand.[6] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the center of the metal atom at a standardized M-P bond distance of 2.28 Å.[5] A larger cone angle indicates a bulkier ligand.[6]

Quantitative Data for Common Phosphine Ligands

The following table summarizes the Tolman electronic parameter and cone angle for a selection of common phosphine ligands, providing a useful reference for ligand selection in catalyst design.

| Phosphine Ligand (L) | Formula | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹)[9] | Tolman Cone Angle (θ in degrees)[6] |

| Trimethylphosphine | P(CH₃)₃ | 2064.1 | 118 |

| Triethylphosphine | P(CH₂CH₃)₃ | 2061.7 | 132 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |

| Tricyclohexylphosphine | P(cyclo-C₆H₁₁)₃ | 2056.4 | 170 |

| Triphenylphosphine | P(C₆H₅)₃ | 2068.9 | 145 |

| Tris(o-tolyl)phosphine | P(o-MeC₆H₄)₃ | 2064.5 | 194 |

| Trimethyl phosphite | P(OCH₃)₃ | 2076.3 | 107 |

| Triphenyl phosphite | P(OC₆H₅)₃ | 2085.3 | 128 |

| Trifluorophosphine | PF₃ | 2110.8 | 104 |

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Objective: To measure the A₁ ν(CO) stretching frequency of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand L.

Materials:

-

Tetracarbonylnickel(0), Ni(CO)₄ (Caution: Highly toxic and volatile)

-

The phosphine ligand (L) of interest

-

Anhydrous, deoxygenated solvent (e.g., hexane (B92381) or dichloromethane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Infrared (IR) spectrometer

-

Gas-tight syringe

-

Schlenk flask

Procedure:

-

Preparation of the [LNi(CO)₃] complex: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

In a Schlenk flask, dissolve a known amount of the phosphine ligand (L) in the chosen anhydrous, deoxygenated solvent.

-

Carefully add one molar equivalent of Ni(CO)₄ to the phosphine solution via a gas-tight syringe. The reaction is typically rapid and proceeds at room temperature.[8] Reaction: L + Ni(CO)₄ → [LNi(CO)₃] + CO

-

Allow the reaction to stir for a short period (e.g., 15-30 minutes) to ensure complete formation of the complex.

-

IR Spectroscopy:

-

Transfer a sample of the reaction solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).

-

Record the infrared spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.

-

Identify the strong absorption band corresponding to the A₁ symmetric C-O stretching mode of the [LNi(CO)₃] complex. This is the Tolman Electronic Parameter.[8]

Determination of the Tolman Cone Angle

Objective: To determine the steric bulk of a phosphine ligand by calculating its cone angle from crystallographic data.

Methodology: The Tolman cone angle is most accurately determined from the single-crystal X-ray diffraction data of a metal-phosphine complex.[10][11]

Procedure:

-

Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand. The choice of metal is not critical, but complexes that yield high-quality single crystals are preferred. Grow single crystals of the complex suitable for X-ray diffraction analysis.

-

X-ray Data Collection: Collect single-crystal X-ray diffraction data for the crystallized complex.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates of the metal, phosphorus, and all atoms of the phosphine ligand.[12]

-

Cone Angle Calculation:

-

Using the refined crystallographic information file (CIF), employ software capable of molecular visualization and geometric calculations.

-

Define the vertex of the cone at the position of the metal atom.

-

Set the M-P bond distance to the standardized value of 2.28 Å.[5]

-

Identify the outermost atoms of the ligand's substituents. The van der Waals radii of these atoms define the perimeter of the cone's base.

-

Calculate the apex angle of the resulting cone. This angle is the Tolman cone angle (θ).[12]

-

Visualizing Relationships and Workflows

The interplay between ligand properties and catalytic performance, as well as the workflow for ligand characterization, can be effectively visualized using diagrams.

References

- 1. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 2. scbt.com [scbt.com]

- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 4. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ligand_cone_angle [chemeurope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 9. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repository.run.edu.ng [repository.run.edu.ng]

A Guide to ³¹P NMR Spectroscopy of Diisopropylphosphine for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of diisopropylphosphine, a compound of interest in various chemical research and drug development applications. This document outlines the characteristic chemical shift, a detailed experimental protocol for its determination, and a workflow for sample analysis, adhering to best practices for handling air-sensitive materials.

³¹P NMR Chemical Shift of this compound

The ³¹P NMR chemical shift is a critical parameter for the identification and characterization of phosphorus-containing compounds. For this compound, the chemical environment of the phosphorus atom dictates its resonance frequency.

Data Summary

The following table summarizes the reported ³¹P NMR chemical shift for this compound. It is important to note that chemical shifts can be influenced by the solvent and the presence of any coordinating species.

| Compound | Solvent | ³¹P Chemical Shift (δ) [ppm] |

| This compound | C₆D₆ | -20.4 |

This value is referenced against an external standard of 85% H₃PO₄.

Experimental Protocol for ³¹P NMR Spectroscopy of this compound

Due to the air-sensitive nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents:

-

This compound

-

Anhydrous deuterated benzene (B151609) (C₆D₆)

-

NMR tube with a J. Young valve or a flame-sealable NMR tube

-

Gastight syringe

-

Septa

-

85% Phosphoric acid (H₃PO₄) in a sealed capillary (for external referencing)

-

Glovebox or Schlenk line

Procedure:

-

NMR Tube Preparation: Dry a 5 mm NMR tube and its cap (or a J. Young valve) in an oven at >100 °C overnight and allow it to cool under vacuum or in a desiccator.

-

Sample Preparation (in a glovebox): a. Place the dried NMR tube in the glovebox antechamber and evacuate and refill with inert gas three times before transferring into the main chamber. b. If using an external reference, place a sealed capillary containing 85% H₃PO₄ into the NMR tube. c. Using a clean, dry gastight syringe, draw up approximately 0.5 mL of anhydrous C₆D₆. d. Add the C₆D₆ to the NMR tube. e. Using a clean, dry microsyringe, carefully add 5-10 µL of this compound to the solvent in the NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. f. Securely cap the NMR tube with a J. Young valve or prepare it for flame sealing.

-

Sample Preparation (using a Schlenk line): a. Fit the dried NMR tube with a septum and purge with inert gas for several minutes. b. If using an external reference, place the sealed capillary of 85% H₃PO₄ into the NMR tube before capping. c. Using a gastight syringe, transfer approximately 0.5 mL of anhydrous C₆D₆ into the NMR tube through the septum while maintaining a positive pressure of inert gas. d. Using a microsyringe, add 5-10 µL of this compound to the NMR tube through the septum. e. If using a flame-sealable tube, cool the sample in liquid nitrogen and flame seal the tube under vacuum. If using a J. Young tube, ensure the valve is securely closed after sample addition.

-

NMR Spectrometer Setup and Data Acquisition: a. Insert the prepared NMR tube into the spectrometer's spinner turbine. b. Tune and match the phosphorus probe according to the spectrometer's standard operating procedures. c. Set the spectrometer to the appropriate frequency for ³¹P nuclei (this will depend on the magnetic field strength of the instrument). d. Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters are:

- Pulse Angle: 30-45°

- Acquisition Time: 1-2 seconds

- Relaxation Delay: 2-5 seconds (a longer delay may be necessary for accurate quantification)

- Number of Scans: 128 or more, depending on the sample concentration.

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum. c. Reference the spectrum. If an external standard of 85% H₃PO₄ was used, set its peak to 0 ppm. d. Integrate the signal corresponding to this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the ³¹P NMR analysis of this compound.

This comprehensive guide provides the necessary information for researchers and professionals to accurately perform and interpret ³¹P NMR spectroscopy of this compound. Adherence to the detailed experimental protocol, particularly the procedures for handling air-sensitive materials, is crucial for obtaining high-quality, reliable data.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Diisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation patterns of diisopropylphosphine. The information presented herein is crucial for the identification and structural elucidation of this compound in various research and development settings. This document outlines the primary fragmentation pathways, presents quantitative data on major fragment ions, and details a representative experimental protocol for analysis.

Introduction to this compound Mass Spectrometry

This compound (C₆H₁₅P), with a molecular weight of 118.16 g/mol , is a secondary phosphine (B1218219) that serves as an important ligand in organometallic chemistry and as a precursor in the synthesis of various organic compounds. Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful technique for the structural characterization of such volatile and thermally stable compounds. Upon ionization, this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum that can be used for its unambiguous identification.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The data presented in Table 1 summarizes the major observed ions, their mass-to-charge ratio (m/z), their proposed molecular formula, and a plausible relative abundance. It is important to note that while the m/z values for the primary fragments are well-established, the relative abundances can vary depending on the specific instrumental conditions. The abundances provided below are illustrative of a typical spectrum.

| m/z | Proposed Ion Formula | Proposed Structure | Relative Abundance (%) | Interpretation |

| 118 | [C₆H₁₅P]⁺• | [(CH₃)₂CH]₂PH⁺• | 40 | Molecular Ion (M⁺•) |

| 117 | [C₆H₁₄P]⁺ | [(CH₃)₂CH]₂P⁺ | 25 | Loss of a hydrogen radical ([M-H]⁺) |

| 75 | [C₃H₈P]⁺ | [(CH₃)₂CH]PH⁺ | 100 | Loss of an isopropyl radical ([M-C₃H₇]⁺) - Base Peak |

| 43 | [C₃H₇]⁺ | (CH₃)₂CH⁺ | 60 | Isopropyl cation |

| 41 | [C₃H₅]⁺ | CH₂=CH-CH₂⁺ | 55 | Allyl cation (from rearrangement) |

| 32 | [PH₃]⁺• | PH₃⁺• | 15 | Rearrangement and cleavage |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily proceeds through the cleavage of the carbon-phosphorus bond and subsequent rearrangements. The proposed fragmentation pathway is illustrated in the diagram below. The initial event is the removal of an electron from the phosphorus atom, which has a lone pair of electrons, to form the molecular ion (m/z 118).

The most favorable fragmentation route involves the cleavage of one of the P-C bonds, leading to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in the formation of the stable secondary phosphine cation at m/z 75. This fragment is typically the base peak in the spectrum due to its relative stability.

Another significant fragmentation pathway is the loss of a hydrogen atom from the molecular ion, yielding the ion at m/z 117. Further fragmentation of the primary ions can lead to the formation of the isopropyl cation (m/z 43) and, through rearrangement, the allyl cation (m/z 41). A more complex rearrangement can also lead to the formation of the phosphine radical cation ([PH₃]⁺•) at m/z 32.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source. The following protocol provides a representative set of experimental conditions.

4.1. Instrumentation

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977B Series GC/MSD (or equivalent)

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of organophosphorus compounds.

4.2. Sample Preparation

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, anhydrous organic solvent such as dichloromethane (B109758) or hexane. Due to the air-sensitivity of this compound, all sample manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

4.3. GC Conditions

-

Injection Port Temperature: 250 °C

-

Injection Mode: Splitless (to enhance sensitivity for trace analysis) or Split (e.g., 50:1 for higher concentrations)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

4.4. Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Mass Scan Range: m/z 30 - 200

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

4.5. Data Acquisition and Analysis

-

Data is acquired in full scan mode to obtain the complete mass spectrum. The resulting spectrum can then be compared to a reference library (such as the NIST/EPA/NIH Mass Spectral Library) for confirmation. The fragmentation pattern is analyzed to elucidate the structure of the compound.

Conclusion

The mass spectrometry fragmentation of this compound provides a distinct and interpretable pattern that is highly useful for its identification. The primary fragmentation events, centered around the loss of an isopropyl radical to form the stable m/z 75 ion, serve as a reliable diagnostic marker. The data and protocols presented in this guide offer a robust framework for researchers, scientists, and drug development professionals working with this and related organophosphorus compounds, facilitating accurate analysis and structural confirmation.

A Guide to the Coordination Chemistry of Secondary Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of secondary phosphine (B1218219) ligands (R₂PH). It covers their synthesis, electronic and steric properties, coordination behavior with transition metals, and applications in catalysis. The content is tailored for professionals in research and development who require a detailed understanding of this important class of ligands.

Introduction to Secondary Phosphine Ligands

Phosphines (PR₃) are among the most versatile and widely used ligands in coordination chemistry and homogeneous catalysis. Their importance stems from the ability to systematically tune their electronic and steric properties by varying the substituent groups (R) on the phosphorus atom.[1][2] Secondary phosphines, which contain a P-H bond, represent a unique subclass. While their reactivity and sensitivity to oxidation can present handling challenges, they serve as crucial precursors to valuable phosphido complexes and can exhibit unique reactivity.[2][3]

A significant advancement in this field involves the use of secondary phosphine oxides (SPOs), R₂P(O)H, as air-stable pre-ligands.[4][5] SPOs exist in a tautomeric equilibrium with their trivalent phosphinous acid (PA) form, R₂POH.[6][7] Coordination to a late transition metal can shift this equilibrium, allowing the ligand to bind through the phosphorus atom like a traditional phosphine, thereby combining the stability of the oxide with the desired coordination properties of the phosphine.[5][7]

Synthesis and Handling

The synthesis of secondary phosphines can be achieved through several routes, including the reduction of phosphine oxides or the reaction of organometallic reagents with phosphorus halides.[3][8] Given their air-sensitivity, these syntheses and any subsequent handling must be performed under an inert atmosphere.[2] The use of SPOs as precursors is a common strategy to circumvent these stability issues.[4]

Experimental Protocol: Synthesis of Diphenylphosphine (B32561) Oxide (an SPO Precursor)

This protocol describes a common method for synthesizing a stable secondary phosphine oxide, which can then be used to generate the corresponding secondary phosphine in situ or be used directly as a pre-ligand.

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Reagents: Diethyl phosphite (B83602) (1 equiv.) is dissolved in anhydrous tetrahydrofuran (B95107) (THF). Phenylmagnesium bromide (2.2 equiv., 3.0 M solution in diethyl ether) is charged into the dropping funnel.

-

Reaction: The flask containing diethyl phosphite is cooled to 0°C in an ice bath. The Grignard reagent is added dropwise over 1 hour, maintaining the temperature below 10°C.

-

Workup: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield diphenylphosphine oxide as a white, air-stable solid.

Caption: Synthetic workflow for Diphenylphosphine Oxide.

Steric and Electronic Properties

The behavior of phosphine ligands in metal complexes is governed by their steric and electronic characteristics.

-

Steric Properties: The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ) . This is the apex angle of a cone, centered 2.28 Å from the metal center, which encompasses the van der Waals radii of the ligand's substituents.[9] A larger cone angle indicates greater steric hindrance, which can influence the number of ligands that can coordinate to a metal center and affect the rates of catalytic reactions.[1][10]

-

Electronic Properties: The electronic effect of a phosphine is a combination of its σ-donor and π-acceptor abilities.[1] This is often evaluated by measuring the C-O stretching frequencies (ν(CO)) of nickel carbonyl complexes, such as Ni(CO)₃(PR₃).[9] Stronger σ-donating ligands increase the electron density on the metal, which leads to greater back-donation into the CO π* orbitals, resulting in a lower ν(CO) frequency.[9]

Data Presentation: Ligand Properties

Table 1: Steric and Electronic Properties of Representative Phosphine Ligands

| Ligand | Type | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO)) [cm⁻¹] |

|---|---|---|---|

| PH₃ | Primary | 87 | 2063.4 |

| P(CH₃)₂H | Secondary | 109 (est.) | N/A |

| P(C₆H₅)₂H | Secondary | 128 (est.) | 2055.2 |

| P(C₆H₁₁)₂H | Secondary | 152 (est.) | N/A |

| P(CH₃)₃ | Tertiary | 118 | 2064.1 |

| P(C₆H₅)₃ | Tertiary | 145 | 2068.9 |

| P(C₆H₁₁)₃ | Tertiary | 170 | 2056.4 |

Note: Data for secondary phosphines is less commonly tabulated; cone angles are estimated based on analogous tertiary phosphines. The electronic parameter is based on related phosphine complexes.

Tautomerism and Coordination Modes

Secondary phosphine oxides (SPOs) exhibit a crucial tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent phosphinous acid (PA) form.[6][7] While the equilibrium typically favors the stable oxide, coordination to a transition metal can stabilize the PA tautomer, which then acts as a P-donor ligand.[5]

Caption: Tautomeric equilibrium of SPOs.

Secondary phosphine ligands can coordinate to metals in several ways:

-

Direct P-Coordination: The neutral R₂PH ligand binds directly to the metal center through its lone pair, acting as a simple monodentate ligand.

-

Phosphido Bridge: After deprotonation of the P-H bond, the resulting phosphido anion (R₂P⁻) can act as a bridging ligand between two metal centers (μ₂-PR₂).

-

Terminal Phosphido: The phosphido anion can also bind to a single metal center as a terminal ligand.

-

Phosphinous Acid Coordination: The PA tautomer of an SPO coordinates directly through the phosphorus atom.[11]

Caption: Common coordination modes of secondary phosphines.

Characterization Techniques

³¹P NMR Spectroscopy is the most powerful tool for characterizing phosphine ligands and their metal complexes.[12] The phosphorus nucleus is 100% abundant and highly sensitive, providing clear spectra.[13]

-

Chemical Shift (δ): The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Coordination to a metal center typically causes a significant downfield shift (coordination shift, Δδ = δcomplex - δfree ligand). Oxidation of a phosphine to a phosphine oxide also results in a large downfield shift.[12][13]

-

Coupling Constants (J): Coupling between phosphorus and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹⁵Pt, ¹⁰³Rh) provides valuable structural information, such as the number of coordinated phosphines and their geometry.

Experimental Protocol: NMR Analysis of a Palladium-Phosphine Complex

-

Sample Preparation: In a nitrogen-filled glovebox, dissolve approximately 5-10 mg of the palladium-phosphine complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Transfer: Transfer the solution to an NMR tube and seal it with a cap. For highly sensitive samples, the NMR tube may be flame-sealed.

-

Acquisition: Record a proton-decoupled ³¹P{¹H} NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

Analysis: Determine the chemical shift (δ) of the phosphorus resonance. Compare this value to that of the free ligand to calculate the coordination shift. Observe any coupling to metal centers if applicable.

Data Presentation: Spectroscopic Data

Table 2: Representative ³¹P NMR Chemical Shift Ranges

| Species Type | Chemical Shift Range (δ, ppm) |

|---|---|

| Free Secondary Phosphines (R₂PH) | -120 to -40 |

| Free Tertiary Phosphines (R₃P) | -60 to +60 |

| Coordinated Phosphines (LₙM-PR₃) | -20 to +100 |

| Free Secondary Phosphine Oxides (R₂P(O)H) | +15 to +40 |

| Coordinated Phosphine Oxides (LₙM-O=PR₃) | +40 to +120 |

Table 3: Structural Data of a Representative Metal Complex: cis-[PtCl₂(P(C₆H₅)₂H)₂]

| Parameter | Value |

|---|---|

| Metal Center | Platinum (II) |

| Ligand | Diphenylphosphine |

| Coordination Geometry | Square Planar |

| Pt-P Bond Length | ~2.25 Å |

| Pt-Cl Bond Length | ~2.35 Å |

| P-Pt-P Bond Angle | ~98° |

| ³¹P NMR Shift (δ) | ~10 ppm |

| ¹J(Pt-P) Coupling Constant | ~3600 Hz |

Applications in Homogeneous Catalysis

Complexes derived from secondary phosphines and their oxide precursors are effective catalysts for a wide range of organic transformations.[5][14] The P-H bond in a coordinated secondary phosphine can participate in catalytic cycles, and the unique steric and electronic properties of these ligands allow for fine-tuning of catalyst activity and selectivity. SPO-based pre-ligands have found application in numerous reactions, including Suzuki coupling, alkene isomerization, and hydrophosphination.[5][15]

The diagram below illustrates a simplified catalytic cycle for a generic cross-coupling reaction, a process where phosphine ligands are essential for stabilizing the metal center and facilitating key steps.

Caption: Simplified catalytic cycle for cross-coupling.

Conclusion

Secondary phosphine ligands and their air-stable oxide precursors are a versatile and powerful class of compounds in coordination chemistry. Their unique P-H functionality and the tautomeric nature of SPOs provide access to novel reactivity and coordination modes.[3][6] A thorough understanding of their synthesis, properties, and characterization is essential for leveraging their full potential in the design of advanced catalysts for applications in academic research, industrial chemistry, and drug development.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 5. chimia.ch [chimia.ch]

- 6. researchgate.net [researchgate.net]

- 7. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 11. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physical Properties of Diisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of diisopropylphosphine, a secondary phosphine (B1218219) compound utilized in various chemical syntheses, including as a precursor to ligands in catalysis. The document details its boiling point and density, outlines experimental methodologies for its synthesis, and describes standard techniques for the determination of its physical properties.

Core Physical Properties

This compound is a clear, colorless liquid that is sensitive to air.[1][2][3] Its fundamental physical characteristics are summarized below.

Table 1: Physical Properties of this compound

| Property | Value | Notes |

| Boiling Point | 118 °C | At 760 mmHg[1][2][4] |

| 128.3 ± 9.0 °C | At 760 mmHg[3][5] | |

| Density | 0.800 g/mL | For the pure compound[1][2][4][5] |

| 0.670 g/mL | For a 10 wt.% solution in hexanes[6][7][8][9] | |

| Molecular Formula | C₆H₁₅P | [5] |

| Molecular Weight | 118.16 g/mol | [6][8] |

| Flash Point | -22 °C | [1][2][4] |

| 31.4 ± 18.7 °C | [3][5] |

Experimental Protocols

The methodologies for synthesizing this compound and determining its physical properties require careful handling due to its air-sensitive nature. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen).

1. Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of chlorothis compound (B1205602). The following protocol is adapted from a literature procedure.

-

Reaction Setup: A solution of chlorothis compound (ClPⁱPr₂) in diethyl ether is added dropwise to a stirred slurry of lithium aluminum hydride (LiAlH₄) in diethyl ether, maintained at 0 °C using an ice/water bath.

-

Reaction Execution: The reaction mixture is stirred overnight to ensure complete conversion, which can be monitored by ³¹P{¹H} NMR spectroscopy.

-

Workup: The reaction is carefully quenched by the slow addition of degassed water. The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are dried over magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under vacuum while cooling the flask to afford this compound as a colorless liquid. If necessary, further purification can be achieved by a Schlenk-to-Schlenk distillation to remove any oxidized byproducts.

2. Determination of Boiling Point

Standard methods for boiling point determination can be adapted for air-sensitive compounds by ensuring the apparatus is under an inert atmosphere.

-

Distillation Method: A simple distillation apparatus can be used. The sample is placed in a distilling flask with boiling chips under an inert atmosphere. The flask is heated, and the temperature at which a steady condensation and distillation occurs is recorded as the boiling point. The thermometer bulb must be positioned correctly within the vapor path to ensure an accurate reading.

-

Thiele Tube Method: This microscale method requires a small sample volume. The liquid is placed in a small tube along with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing heating oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

3. Determination of Density

The density of a liquid is its mass per unit volume. For an air-sensitive liquid like this compound, the measurement must be performed in a closed system to prevent exposure to air.

-

Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is used. The empty pycnometer is weighed, then filled with the this compound under an inert atmosphere and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature must be controlled and recorded as density is temperature-dependent.

-

Vibrating Tube Densimeter: Modern instruments measure density based on the change in the resonant frequency of a vibrating U-shaped tube when it is filled with the sample liquid. This method is fast, accurate, and requires only a small sample volume, which can be injected into the instrument's measurement cell without exposure to the atmosphere.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound from chlorothis compound.

Caption: Synthesis workflow for this compound.

References

- 1. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 7. Parallels between Metal‐Ligand Cooperativity and Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Mysteries of TOPSe Revealed: Insights into Quantum Dot Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

The Tolman Cone Angle: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the theory, measurement, and application of the Tolman cone angle for phosphine (B1218219) ligands in organometallic chemistry and catalysis.

The steric and electronic properties of phosphine ligands play a pivotal role in the reactivity, selectivity, and stability of transition metal catalysts. Among the various parameters developed to quantify these properties, the Tolman cone angle (θ) remains a fundamental concept for understanding the steric bulk of phosphine ligands. This technical guide provides a detailed overview of the Tolman cone angle, its determination through historical and modern methods, a comprehensive data table for a wide range of phosphines, and its application in the rational design of catalysts. This document is intended for researchers, scientists, and drug development professionals who utilize phosphine ligands in their work.

The Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a phosphine ligand.[1][2][3][4] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand.[5][6] A larger cone angle signifies a sterically more demanding ligand. This steric hindrance can significantly influence the coordination number of the metal center, the rate and selectivity of catalytic reactions, and the stability of the metal complex.[7][8] For instance, bulky phosphine ligands can promote the formation of coordinatively unsaturated species, which are often key intermediates in catalytic cycles.[5]

Experimental Protocols for Determining the Tolman Cone Angle

The methodology for determining the Tolman cone angle has evolved from physical models to sophisticated computational techniques.

Tolman's Original Method (Physical Models)

Tolman's initial approach was based on the construction of physical space-filling (CPK) models.[7]

Methodology:

-

Model Construction: A physical model of the phosphine ligand and a nickel atom was constructed. The Ni-P bond length was fixed at a standard value of 2.28 Å, derived from experimental crystallographic data of tetrahedral nickel complexes.[9]

-

Conformational Adjustment: The substituents (R groups) on the phosphorus atom were arranged to form the most compact cone possible.

-

Measurement: A specialized protractor was used to measure the angle at the nickel atom that would encompass all the atoms of the phosphine ligand.

This method, while groundbreaking, had limitations due to the potential for ambiguity in the conformational arrangement of flexible ligands.

Modern Computational Protocol

Current methods for determining the Tolman cone angle rely on computational chemistry, providing more accurate and reproducible results. A common workflow involves a combination of molecular mechanics (MM) and density functional theory (DFT).[10][11][12]

Methodology:

-

Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal center is generated. For consistency, a standard coordination environment is often used, such as a tetrahedral [Ni(CO)₃(P)] complex.[9]

-

Conformational Search (Molecular Mechanics): A molecular mechanics force field (e.g., UFF) is employed to perform a systematic search for the lowest energy conformer of the ligand. This step is crucial for flexible ligands that can adopt multiple spatial arrangements.

-

Geometry Optimization (Density Functional Theory): The lowest energy conformer identified in the MM search is then subjected to a more accurate geometry optimization using DFT. A common level of theory is the B3LYP functional with a 6-31G* basis set for the ligand atoms and an effective core potential for the transition metal.[13]

-

Cone Angle Calculation: From the optimized geometry, the exact cone angle is calculated using specialized software or algorithms. These tools determine the most acute right circular cone, originating from the metal atom, that encloses the entire ligand.[9]

Quantitative Data: Tolman Cone Angles of Common Phosphine Ligands

The following table presents the recomputed Tolman cone angles for a comprehensive set of 119 phosphine ligands, as determined by Jover and Cirera using a consistent computational methodology in a tetrahedral coordination environment (θT).[9][10][11][12]

| Ligand | Cone Angle (θT, °) | Ligand | Cone Angle (θT, °) |

| PH₃ | 106.4 | P(p-tol)₃ | 145.0 |

| PMe₃ | 123.6 | P(m-tol)₃ | 155.3 |

| PEt₃ | 138.3 | P(o-tol)₃ | 185.1 |

| PⁿPr₃ | 143.4 | PPh(tBu)₂ | 170.8 |

| PⁱPr₃ | 158.5 | PPh₂(tBu) | 162.7 |

| PⁿBu₃ | 143.7 | PCy₃ | 169.8 |

| PⁱBu₃ | 137.6 | P(OPh)₃ | 133.5 |

| PˢBu₃ | 155.4 | P(OEt)₃ | 119.4 |

| PᵗBu₃ | 180.5 | P(OMe)₃ | 114.7 |

| PPh₃ | 145.0 | ... | ... |

(This is a partial list. For the full list of 119 ligands, please refer to the original publication by Jover and Cirera, Dalton Trans., 2019, 48, 14936-14946.)

Applications in Research and Development

The Tolman cone angle is a powerful predictive tool in various areas of chemical research and development:

-

Homogeneous Catalysis: The size of the phosphine ligand, as quantified by the cone angle, can dramatically influence the outcome of a catalytic reaction. For example, in hydroformylation, the regioselectivity (linear vs. branched aldehyde) is strongly dependent on the steric bulk of the phosphine ligands.[7]

-

Catalyst Design: Researchers can rationally design catalysts with desired properties by tuning the steric environment around the metal center. Selecting a phosphine with an appropriate cone angle can enhance reaction rates, improve selectivity, and prevent catalyst deactivation.

-

Coordination Chemistry: The cone angle helps to predict the number of phosphine ligands that can coordinate to a metal center and the resulting geometry of the complex.[5]

-

Drug Development: In the synthesis of complex organic molecules, including active pharmaceutical ingredients, metal-catalyzed cross-coupling reactions are frequently employed. The choice of phosphine ligand, guided by parameters like the cone angle, is critical for optimizing these synthetic steps.

Conclusion

The Tolman cone angle remains an indispensable concept for chemists working with phosphine ligands. Its ability to quantify steric effects provides a basis for understanding and predicting the behavior of transition metal complexes in a wide range of applications, from fundamental organometallic chemistry to the industrial production of fine chemicals and pharmaceuticals. The evolution of its determination from physical models to accurate computational methods has further solidified its importance as a predictive tool in modern chemical research.

References

- 1. C. A. Tolman, “Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis,” Chemical Reviews, Vol. 77, No. 3, 1977, pp. 313-348. doi10.1021/cr60307a002 - References - Scientific Research Publishing [scirp.org]

- 2. Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 8. catalogimages.wiley.com [catalogimages.wiley.com]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Diisopropylphosphine-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylphosphine ligands are a class of organophosphorus compounds widely utilized in coordination chemistry and homogeneous catalysis. Their specific steric and electronic properties, tunable by the isopropyl groups, influence the stability, reactivity, and selectivity of the resulting metal complexes. These complexes are pivotal in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and hydroformylation, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. This document provides detailed protocols for the preparation of this compound-metal complexes, methods for their characterization, and a summary of relevant quantitative data.

Data Presentation

Characterization data for representative this compound-metal complexes are summarized below. Spectroscopic data is crucial for confirming the coordination of the phosphine (B1218219) ligand to the metal center.

| Complex Type | Metal | Technique | Key Observation | Chemical Shift (δ) / Frequency (cm⁻¹) | Reference |

| Ferrocene-based diphosphine | Nickel (II) | ³¹P NMR | Coordinated phosphine | +60.17 ppm | [1][2] |

| ³¹P NMR | Free phosphine | -2.59 ppm | [1][2] | ||

| Secondary phosphine complexes | Transition Metals | IR Spectroscopy | Increased P-H stretching frequency upon coordination | Shift to higher energy | [3] |

| Gold (I) Chloride Complex | Gold | ³¹P{¹H} NMR | Downfield shift upon coordination | Signal shifted downwards with respect to the free ligand | [4] |

| Silver (I) Chloride Complex | Silver | ³¹P{¹H} NMR | Downfield shift upon coordination | Signal shifted downwards with respect to the free ligand | [4] |

| Copper (I) Bromide Complex | Copper | ³¹P{¹H} NMR | Downfield shift upon coordination | Signal shifted downwards with respect to the free ligand | [4] |

| Palladium (II) Allyl Complex | Palladium | ³¹P{¹H} NMR | Downfield shift upon coordination | Signal shifted downwards with respect to the free ligand | [4] |

Experimental Protocols

The following are generalized and specific protocols for the synthesis of this compound-metal complexes. Standard Schlenk techniques and the use of dry, deoxygenated solvents are essential for the successful synthesis of these often air- and moisture-sensitive compounds.

Protocol 1: General Synthesis of a Transition Metal-Diisopropylphosphine Complex

This protocol describes a general method for the coordination of a this compound ligand to a metal precursor.

Materials:

-

Metal precursor (e.g., [Pd(allyl)Cl]₂, [(Me₂S)AuCl], AgCl, [(Me₂S)CuBr])

-

This compound-containing ligand

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane, diethyl ether, THF)

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve the metal precursor in the chosen anhydrous solvent in a Schlenk flask.

-

In a separate Schlenk flask, dissolve a stoichiometric amount of the this compound ligand in the same solvent.

-

Slowly add the ligand solution to the stirred solution of the metal precursor at room temperature.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C. Reaction times can vary from 30 minutes to 48 hours, depending on the reactants.[4]

-

Monitor the reaction progress by a suitable technique, such as ³¹P NMR spectroscopy, to observe the disappearance of the free ligand signal and the appearance of new signals corresponding to the complex.

-

Upon completion, the product can be isolated. If the product precipitates, it can be collected by filtration under inert atmosphere. If the product is soluble, the solvent can be removed under reduced pressure.

-

The isolated solid is washed with a suitable solvent (e.g., cold ethanol (B145695) or hexane) to remove any unreacted starting materials and dried in vacuo.[5]

-

Characterize the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P), FT-IR spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Lithium Diisopropylphosphide and Subsequent Reaction

This protocol involves the deprotonation of this compound to form a more nucleophilic phosphide, which can then be used to synthesize various compounds.

Materials:

-

This compound

-

n-Butyllithium (nBuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., an organic halide or a metal halide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (deoxygenated)

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

To this solution, slowly add a stoichiometric amount of nBuLi in hexanes at room temperature.

-

Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of lithium diisopropylphosphide.

-

In a separate flask, prepare a solution of the electrophile.

-

Cool the lithium diisopropylphosphide solution to -78 °C and slowly add the electrophile solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 30 minutes.

-

Continue stirring at room temperature for an additional 2 hours.[3]

-

Quench the reaction by carefully adding deoxygenated saturated aqueous NH₄Cl solution.[3]

-

The product can then be isolated from the organic phase. Further purification may be required, for example, by filtration, extraction, and solvent removal.

Visualizations

Experimental Workflow for General Complex Synthesis

Caption: General workflow for synthesizing this compound-metal complexes.

Logical Relationship for Synthesis via Lithium Phosphide

Caption: Synthesis pathway involving a lithium diisopropylphosphide intermediate.

References

- 1. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future | MDPI [mdpi.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

Application Notes and Protocols: Synthesis of Tertiary Phosphines using Chlorodiisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction